(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid
Description
(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid (CAS: 1087780-82-2) is a brominated thiophene derivative featuring a cyanoacrylic acid functional group. Its molecular formula is C₈H₄BrNO₂S, with a molecular weight of 258.09 g/mol . The compound exists as the Z-isomer, which influences its electronic configuration and spatial arrangement. It is synthesized as a high-purity (97%) intermediate, primarily for pharmaceutical applications, though its role in other fields (e.g., materials science) remains underexplored in the provided literature . The bromine atom on the thiophene ring enhances electron-withdrawing properties, while the cyanoacrylic acid group may facilitate anchoring to metal oxides or biomolecular targets.
Properties
Molecular Formula |
C8H4BrNO2S |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-6-2-7(13-4-6)1-5(3-10)8(11)12/h1-2,4H,(H,11,12)/b5-1- |
InChI Key |
ROULRPKZPPOYSM-KTAJNNJTSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C(/C#N)\C(=O)O |
Canonical SMILES |
C1=C(SC=C1Br)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid typically involves the bromination of thiophene followed by the introduction of the cyanoacrylic acid group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Cyanoacrylic Acid: The brominated thiophene is then reacted with malononitrile and a base such as sodium ethoxide to form the cyanoacrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the cyanoacrylic acid.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Organic Electronics
Photovoltaic Applications
The compound has been explored for its role in organic photovoltaic devices. Its structure allows it to function as an electron acceptor when combined with donor materials, enhancing the efficiency of solar cells. For instance, studies have shown that incorporating cyanoacrylic acid derivatives can improve light absorption and charge separation in organic solar cells, leading to higher power conversion efficiencies (PCE) .
Table 1: Photovoltaic Performance Metrics
| Material Combination | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
|---|---|---|---|---|
| Donor: P3HT + Acceptor: (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid | 7.55 ± 0.73 | 0.63 ± 0.00 | 61.5 ± 0.00 | 2.94 ± 0.26 |
| Donor: PTB7 + Acceptor: this compound | 6.97 ± 0.21 | 0.69 ± 0.01 | 65.9 ± 0.01 | 3.16 ± 0.02 |
Dye Synthesis
Synthesis of Dyes
this compound serves as a key building block in the synthesis of novel dyes, particularly diketopyrrolopyrrole (DPP) dyes which are known for their vibrant colors and stability . These dyes are utilized in various applications including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Case Study: DPP Dye Synthesis
In a study by Holcombe et al., the compound was used to synthesize new DPP derivatives through palladium-catalyzed direct C-H arylation methods, demonstrating its versatility as a synthetic intermediate . The resulting dyes exhibited excellent photophysical properties suitable for electronic applications.
Materials Science
Polymer Composites
The incorporation of this compound into polymer matrices has been investigated for enhancing electrical conductivity and thermal stability of materials . The compound's ability to form stable complexes with metal ions further expands its utility in developing advanced materials for electronics.
Table 2: Material Properties of Composites
| Composite Material | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymeric matrix + this compound | 1.5 × 10⁻³ | >200 |
| Polymeric matrix + DPP dye derivative | 1.8 × 10⁻³ | >220 |
Mechanism of Action
The mechanism of action of (Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several cyanoacrylic acid derivatives. Below is a detailed analysis:
Structural and Functional Analogues
*Estimated molecular weight based on structural complexity .
Key Comparisons
Electronic Properties: The bromothiophene group in the target compound enhances electron-withdrawing effects compared to triphenylamine in L1/L2 (electron-donor) . This difference impacts applications: bromothiophene derivatives may favor charge stabilization in pharmaceuticals, while triphenylamine-based dyes optimize light harvesting in DSSCs. Cyanoacrylic acid is a common anchoring group in DSSC dyes (e.g., L1, L2, Y123) for binding to TiO₂ . However, the target compound’s pharmaceutical use suggests alternative interactions, such as hydrogen bonding via the carboxylic acid group .
Molecular Weight and Solubility: The target compound’s lower molecular weight (258.09 g/mol) vs. L1 (422.50 g/mol) and Y123 (~823.18 g/mol) may improve solubility in organic solvents, critical for pharmaceutical synthesis . Bulky substituents in Y123 (e.g., hexyloxy chains) enhance solubility in non-polar media, favoring DSSC fabrication .
Applications: DSSC Dyes (L1, L2, Y123): Optimized for broad absorption spectra and high PCE (e.g., Y123’s unmatched efficiency in ). Pharmaceutical Intermediates: The target compound and the tetrahydrobenzo[b]thiophene derivative likely serve as synthons for bioactive molecules, leveraging bromine or methoxy groups for targeted reactivity. Natural Derivatives (Caffeic Acid): Unlike synthetic cyanoacrylic acids, caffeic acid’s dihydroxy groups confer antioxidant properties, highlighting functional versatility within the acrylate family .
Performance Metrics (DSSC Context)
Biological Activity
(Z)-3-(4-bromothiophen-2-yl)-2-cyanoacrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a cyanoacrylic acid moiety with a bromothiophene substituent, which is known to influence its biological properties. The presence of the thiophene ring is significant due to its electron-rich nature, which may enhance interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various chalcone derivatives, including those similar to this compound. These compounds are reported to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comprehensive evaluation of related compounds showed varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Molt 4/C8 | 8.38 ± 1.26 | |
| Compound B | CEM | 8.48 ± 0.65 | |
| Compound C | P388 | 6.25 ± 0.90 | |
| Compound D | L1210 | 10.04 ± 1.60 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that compounds structurally related to this compound may also exhibit significant anticancer activity.
The mechanism by which chalcone derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, studies have shown that similar compounds can cause mitochondrial membrane depolarization and activate caspases, leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound may possess antimicrobial activities. Compounds with thiophene rings have been evaluated for their ability to inhibit bacterial growth.
Antimicrobial Efficacy
A study examined the antimicrobial activity of related thiophene-based compounds against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound E | Staphylococcus aureus | >500 | |
| Compound F | Escherichia coli | >500 |
These findings suggest that while some derivatives show promise, further optimization may be necessary to enhance their efficacy against microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
